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(4-Bromo-3-(ethoxymethyl)phenyl)methanol is an organic compound characterized by its unique structure, which includes a bromine atom at the para position and an ethoxymethyl group at the meta position relative to a hydroxymethyl group on a phenyl ring. Its molecular formula is , and it features a molecular weight of approximately 229.12 g/mol. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its functional groups that allow for various chemical transformations.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions.
Several methods for synthesizing (4-Bromo-3-(ethoxymethyl)phenyl)methanol have been reported:
These synthesis routes highlight the versatility of (4-Bromo-3-(ethoxymethyl)phenyl)methanol as an intermediate in organic synthesis.
(4-Bromo-3-(ethoxymethyl)phenyl)methanol serves various applications in chemical research and industry:
The compound's ability to undergo further functionalization makes it valuable in developing new materials and pharmaceuticals.
Several compounds share structural similarities with (4-Bromo-3-(ethoxymethyl)phenyl)methanol, each possessing unique characteristics:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-3-methylbenzaldehyde | Contains a methyl group instead of ethoxymethyl | Simpler structure, less steric hindrance |
| 4-Bromo-3-(bromomethyl)benzaldehyde | Contains two bromine substituents | Increased reactivity due to multiple halogens |
| 4-Bromo-3-(methoxymethyl)benzaldehyde | Contains a methoxymethyl group | Different electronic properties due to methoxy group |
The uniqueness of (4-Bromo-3-(ethoxymethyl)phenyl)methanol lies in its combination of a bromine atom and an ethoxymethyl group, which affects both its reactivity and potential applications in synthesis and biological studies.